Quercetin pentaacetate
Overview
Description
Quercetin pentaacetate is a pentaacetylated derivative of the flavonoid quercetin. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has the molecular formula C25H20O12 and a molecular weight of 512.4 g/mol . This compound is characterized by its ability to scavenge free radicals and inhibit lipid peroxidation, making it a compound of interest in various scientific fields .
Mechanism of Action
Quercetin pentaacetate, also known as Pentaacetylquercetin, is a derivative of quercetin, a natural flavonoid found in various fruits and vegetables. This compound has been studied for its potential biological activities, including its antioxidant, anti-inflammatory, and antiviral properties .
Target of Action
This compound primarily targets the quinone reductase 2 (QR2) enzyme . QR2, along with the human QR1 homolog, catalyzes the metabolism of toxic quinolines . Inhibition of QR2 may potentially cause lethal oxidative stress . Additionally, quercetin may target CD36 , enhancing cell adhesion, mediating the uptake of fatty acids, and stimulating the immune response .
Mode of Action
This compound interacts with its targets, leading to various changes. It acts as a specific inhibitor of QR2, potentially causing lethal oxidative stress . It also inhibits the SARS-CoV-2 furin enzyme and spike glycoprotein, which are key to host cell adhesion and hijacking .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways . In addition to regulating these pathways, quercetin controls the activity of oncogenic and tumor suppressor ncRNAs .
Result of Action
This compound exhibits a wide range of actions, including suppressing pro-inflammatory cytokines and chemokines, promoting antioxidant-related genes expression, blocking viral entry and replication, accelerating viral clearance, reducing the accumulation of alveolar macrophages, and reducing goblet cells marker and mucin gene expression . It also exerts an inhibitory effect against the SARS-CoV-2 furin enzyme and spike glycoprotein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s inhibitory effect and mechanism of action can be affected by the acid–base forms dominant at physiological pH . .
Biochemical Analysis
Biochemical Properties
Quercetin pentaacetate has been shown to exhibit antioxidant, antileishmania, anti-inflammatory, and cytotoxic activities in cell cultures . The compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its biochemical properties .
Cellular Effects
This compound induces changes in the morphology of C6 glioma cells within the first 24 hours, with a visible reduction in cytoplasmic prolongations when compared to the control group . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s inhibitory activity against the SARS-CoV-2 furin enzyme and spiked glycoprotein has been studied, providing insights into its mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetin pentaacetate is synthesized through the acetylation of quercetin. The process involves the reaction of quercetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs at room temperature and results in the formation of pentaacetylquercetin as a crystalline solid.
Industrial Production Methods: Industrial production of pentaacetylquercetin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Quercetin pentaacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles such as hydroxylamine can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Hydroxylamine derivatives.
Scientific Research Applications
Quercetin pentaacetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Used in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
Properties
IUPAC Name |
[2-acetyloxy-4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O12/c1-11(26)32-17-9-20(35-14(4)29)22-21(10-17)37-24(25(23(22)31)36-15(5)30)16-6-7-18(33-12(2)27)19(8-16)34-13(3)28/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUHMSXLZZWRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147593 | |
Record name | Quercetin pentaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1064-06-8 | |
Record name | Quercetin pentaacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1064-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin pentaacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001064068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-115919 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quercetin pentaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUERCETIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0B9KJ0VKI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the effect of Pentaacetylquercetin on Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) activity?
A1: The study found that Pentaacetylquercetin inhibited the activity of SERCA. [] This suggests that Pentaacetylquercetin might interfere with the pump's ability to transport calcium ions across the sarcoplasmic reticulum membrane.
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